

# Application of Ammonium Tetrachloroplatinate(II) in Fine Art Photography

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## Compound of Interest

Compound Name: Ammonium tetrachloroplatinate(II)

Cat. No.: B083347

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## Introduction

**Ammonium tetrachloroplatinate(II)**,  $(\text{NH}_4)_2[\text{PtCl}_4]$ , is a key chemical compound in the historic and revered photographic process known as platinotype, or platinum printing.<sup>[1][2]</sup> This alternative photographic process is celebrated for its extensive tonal range, subtle gradations, and exceptional archival permanence, with prints estimated to last for thousands of years.<sup>[1][3]</sup> Unlike silver-based photography where the image is suspended in a gelatin emulsion, platinum prints have the platinum group metals embedded directly into the fibers of the paper, resulting in a completely matte surface and a unique visual depth.<sup>[1]</sup> This application note details the chemical principles, materials, and procedures for utilizing **ammonium tetrachloroplatinate(II)** in the creation of platinum and palladium photographic prints.

## Chemical Principle

The platinotype process is predicated on the light sensitivity of ferric oxalate.<sup>[1]</sup> A sensitizing solution containing ferric oxalate and a platinum salt, such as **ammonium tetrachloroplatinate(II)** or the more traditionally used potassium tetrachloroplatinate(II), is coated onto a high-quality paper.<sup>[4][5]</sup> Upon exposure to ultraviolet (UV) light through a negative, the ferric oxalate ( $\text{Fe}^{3+}$ ) is reduced to ferrous oxalate ( $\text{Fe}^{2+}$ ).<sup>[1]</sup> This light-induced chemical change forms a latent image.

During development, the ferrous oxalate reacts with the **ammonium tetrachloroplatinate(II)**, reducing the platinum(II) ions to elemental platinum ( $\text{Pt}^0$ ), which forms the final, stable image.

[1] The unexposed ferric oxalate and any residual chemicals are then removed in a series of clearing baths.[5]

The overall simplified chemical reaction can be described as follows:

- Sensitizing (in the dark): Paper is coated with a solution of ferric oxalate and **ammonium tetrachloroplatinate(II)**.
- Exposure (UV light):  $2\text{Fe}_2(\text{C}_2\text{O}_4)_3 \rightarrow 4\text{Fe}(\text{C}_2\text{O}_4) + 2\text{CO}_2$
- Development:  $2\text{Fe}(\text{C}_2\text{O}_4) + (\text{NH}_4)_2[\text{PtCl}_4] \rightarrow 2\text{Fe}^{3+} + 2(\text{NH}_4)\text{Cl} + 2\text{Cl}^- + 2\text{C}_2\text{O}_4^{2-} + \text{Pt}^0$

The tonal characteristics of the final print can be modified by varying the ratio of platinum to palladium salts, or by the addition of oxidizing agents like potassium chlorate or potassium dichromate to the sensitizer to control contrast.[1][6]

## Application Notes

The use of **ammonium tetrachloroplatinate(II)** in photography is primarily for the creation of high-quality, archival prints. The resulting images are prized by photographers, collectors, and galleries for their beauty and longevity.[2][7]

Advantages of Platinum/Palladium Prints:

- Archival Stability: Platinum and palladium are noble metals, highly resistant to chemical degradation, making the prints exceptionally stable over time.[1]
- Tonal Range: The process yields a long and delicate grayscale with rich, deep blacks and nuanced highlights that are difficult to achieve with silver gelatin prints.[1][8]
- Matte Surface: The absence of a gelatin binder results in a completely matte surface that minimizes reflections and enhances the tactile quality of the print.[1]
- Process Variability: The photographer has significant control over the final image characteristics through the choice of paper, chemical ratios, and development parameters.[1]

Palladium as an Alternative and Complement:

Palladium, a sister element to platinum, can be used in conjunction with or as a direct replacement for platinum.<sup>[1]</sup> The use of palladium salts, such as ammonium tetrachloropalladate(II), became more common after World War I due to the high cost of platinum.<sup>[1]</sup> Palladium prints often exhibit a warmer, brownish tone compared to the more neutral blacks of platinum prints.<sup>[1]</sup> Many contemporary practitioners use a combination of both metals to achieve a desired image hue and tonal response.<sup>[9]</sup>

## Experimental Protocols

The following protocols provide a general guideline for the creation of a platinum/palladium print. Note: All chemicals should be handled with appropriate safety precautions, including gloves and eye protection, in a well-ventilated area.

Materials and Reagents:

Component	Purpose	Typical Formulation
Sensitizer Solution A	Light-sensitive iron salt	27% (w/v) solution of Ferric Oxalate in distilled water
Sensitizer Solution B (Contrast Agent)	Controls image contrast	27% (w/v) Ferric Oxalate with 0.3-0.6% (w/v) Potassium Chlorate
Platinum Solution	Forms the final image (cool tones)	20% (w/v) solution of Ammonium Tetrachloroplatinate(II) in distilled water
Palladium Solution	Forms the final image (warm tones)	20% (w/v) solution of Ammonium Tetrachloropalladate(II) in distilled water
Developer	Reduces platinum/palladium salts to their metallic form	Saturated solution of Potassium Oxalate (approx. 35% w/v) or Ammonium Citrate
Clearing Baths	Removes unexposed iron salts	Dilute solutions of Ethylenediaminetetraacetic acid (EDTA), Sodium Bisulfite, or Hydrochloric Acid
Paper	Substrate for the print	100% cotton rag paper, acid-free, without alkaline buffers

#### Protocol 1: Preparation of Sensitizer and Metal Solutions

- Ferric Oxalate Solution (Solution A): In a brown bottle, dissolve 27g of ferric oxalate in 80ml of warm (approx. 50°C) distilled water. Stir until dissolved and then add distilled water to make a final volume of 100ml. Store in the dark.
- Contrast Control Solution (Solution B): Prepare a second ferric oxalate solution as above, but add 0.3g (for platinum) or 0.6g (for palladium) of potassium chlorate.[\[6\]](#)

- **Ammonium Tetrachloroplatinate(II)** Solution: Dissolve 20g of **ammonium tetrachloroplatinate(II)** in 80ml of distilled water and bring the final volume to 100ml.
- Ammonium Tetrachloropalladate(II) Solution: Dissolve 20g of ammonium tetrachloropalladate(II) in 80ml of distilled water and bring the final volume to 100ml.

#### Protocol 2: Sensitizing the Paper

- In subdued light, mix the sensitizer and metal solutions. For a pure platinum print, mix equal parts of Solution A and the platinum solution. For a palladium print, mix equal parts of Solution A and the palladium solution. For a mixed print, the volume of the iron solution should equal the combined volume of the platinum and palladium solutions.[4]
- To control contrast, Solution B can be added in varying ratios with Solution A. A higher proportion of Solution B will result in a higher contrast print.[6]
- Using a brush or a glass coating rod, apply the sensitizing mixture evenly to the paper.
- Allow the paper to dry completely in the dark.

#### Protocol 3: Exposure

- Place the sensitized paper in contact with a negative of the same size as the desired final print.[8]
- Expose the paper and negative to a UV light source, such as the sun or a UV lamp.[3]
- Exposure times will vary depending on the negative density and the intensity of the UV source. A faint image will be visible after exposure.[5]

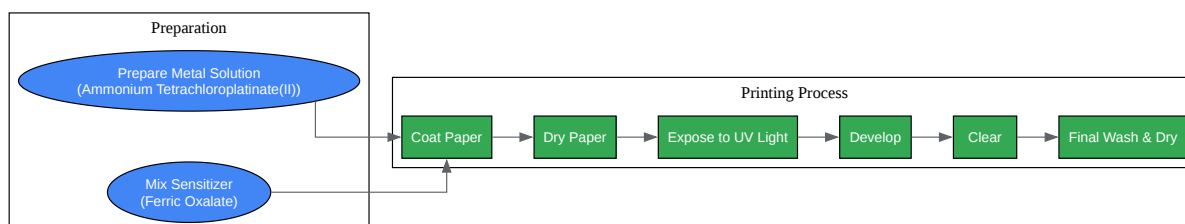
#### Protocol 4: Development and Clearing

- Immerse the exposed print in a tray of developer (potassium oxalate for warm tones, ammonium citrate for cooler tones).[6][7] The image will appear almost instantly.[8] Develop for 1-2 minutes.
- Transfer the print to the first clearing bath (e.g., dilute EDTA or sodium bisulfite solution) for 5-10 minutes to remove unexposed iron salts.[8]

- Transfer the print to a second and third clearing bath for the same duration to ensure all residual chemicals are removed.
- Finally, wash the print in running water for 20-30 minutes.
- Air dry the print on a clean surface.

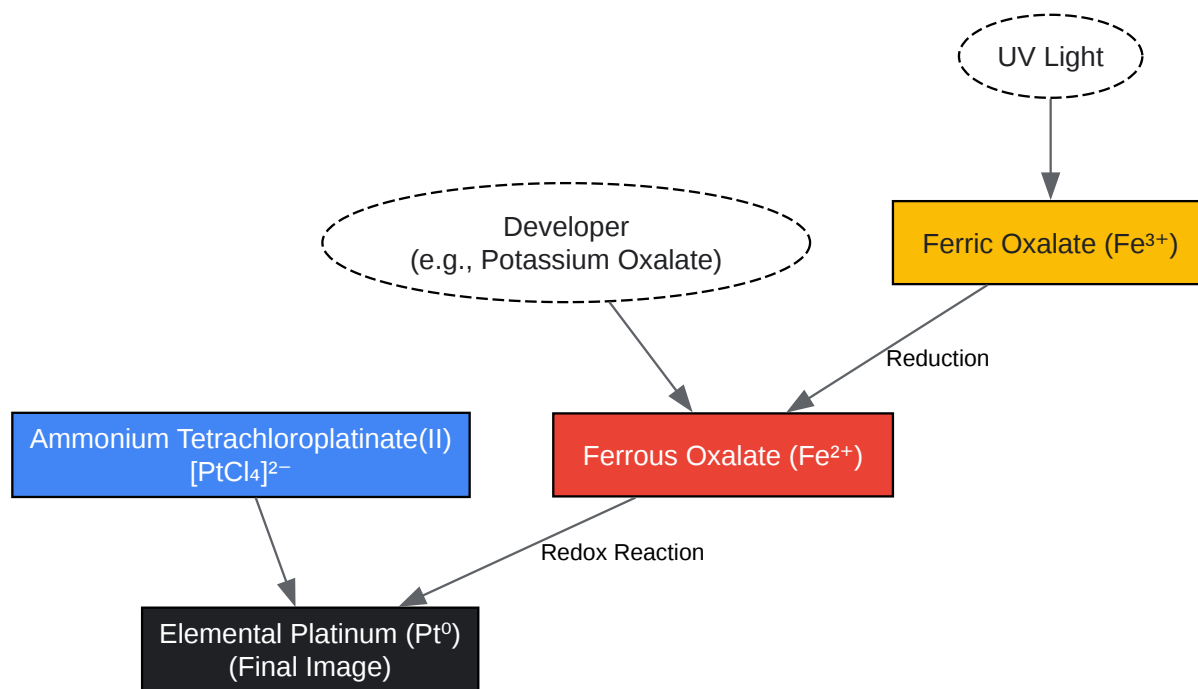
## Visualizing the Workflow and Chemical Relationships

The following diagrams illustrate the experimental workflow and the chemical relationships in the platinotype process.



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Caption: Experimental workflow for the platinotype process.



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Caption: Simplified chemical pathway of the platinotype process.

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